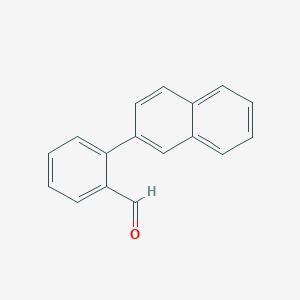

2-(Naphthalen-2-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H12O |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

2-naphthalen-2-ylbenzaldehyde |

InChI |

InChI=1S/C17H12O/c18-12-16-7-3-4-8-17(16)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H |

InChI Key |

HOLKGBDHPGLMNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C=O |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of 2 Naphthalen 2 Yl Benzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group is the most reactive site in 2-(naphthalen-2-yl)benzaldehyde, undergoing a variety of transformations characteristic of this functional group.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of its synthetic utility. Aromatic aldehydes, in general, are slightly less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the partial positive charge on the carbonyl carbon.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the alcohol addition product.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

| Grignard reagents (R-MgX) | Methylmagnesium bromide (CH₃MgBr) | Secondary alcohol |

| Organolithium reagents (R-Li) | Butyllithium (CH₃CH₂CH₂CH₂Li) | Secondary alcohol |

| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) with a catalytic amount of base | Cyanohydrin |

Condensation with Amines: Formation of Schiff Bases and Imines

A significant reaction of this compound is its condensation with primary amines to form Schiff bases, also known as imines. This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine yields the stable imine product.

These Schiff bases are valuable intermediates in organic synthesis and have been widely studied for their applications in coordination chemistry and as ligands for various metal complexes. The formation of the C=N double bond is a reversible process, and the reaction is typically driven to completion by removing the water formed during the reaction.

Selective Oxidation Reactions of the Aldehyde Moiety

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 2-(naphthalen-2-yl)benzoic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

Common oxidizing agents include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids.

Chromium-based reagents: Such as pyridinium (B92312) chlorochromate (PCC) under specific conditions, although it is more commonly used to oxidize primary alcohols to aldehydes. Stronger chromium reagents like chromic acid (H₂CrO₄) will readily perform the oxidation to the carboxylic acid.

Silver(I) oxide (Ag₂O): Used in the Tollens' test, this mild oxidizing agent selectively oxidizes aldehydes. masterorganicchemistry.com

Hydrogen peroxide (H₂O₂): Can be used, often in the presence of a catalyst, for a greener oxidation process. youtube.com

Oxygen from the air: Autoxidation can occur, where aldehydes are slowly oxidized to carboxylic acids upon exposure to air. youtube.com

The resulting 2-(naphthalen-2-yl)benzoic acid is a valuable synthetic intermediate, for instance, in the preparation of substituted naphthalene (B1677914) derivatives with potential applications in medicinal chemistry. nih.gov

Reactions Involving the Naphthalene and Phenyl Moieties

Both the naphthalene and phenyl rings in this compound can undergo electrophilic aromatic substitution reactions. The outcome of these reactions is governed by the directing effects of the substituents on each ring.

On the phenyl ring, the aldehyde group (-CHO) is a deactivating, meta-directing group. This is due to its electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack. When substitution does occur, it is directed to the positions meta to the aldehyde group.

Conversely, the naphthalene ring system is generally more reactive towards electrophiles than benzene. The substitution pattern on the naphthalene ring is influenced by both electronic and steric factors. In the case of 2-substituted naphthalenes, electrophilic attack typically occurs at the C1 (α-position) or C3 (α-position) on the same ring, or at the C6 or C8 positions on the adjacent ring. The precise location of substitution will depend on the specific electrophile and reaction conditions.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Bromination or chlorination at the meta position of the benzaldehyde (B42025) ring and/or at the α-positions of the naphthalene ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org |

| Nitration | HNO₃/H₂SO₄ | Nitration at the meta position of the benzaldehyde ring and/or at the α-positions of the naphthalene ring. youtube.comyoutube.com |

| Sulfonation | Fuming H₂SO₄ | Sulfonation at the meta position of the benzaldehyde ring and/or at the α-positions of the naphthalene ring. youtube.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acylation is unlikely on the deactivated phenyl ring but may occur on the more reactive naphthalene ring. wikipedia.orgucalgary.camasterorganicchemistry.com |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | Alkylation is unlikely on the deactivated phenyl ring but may occur on the more reactive naphthalene ring, though it is prone to polyalkylation and rearrangements. wikipedia.orglibretexts.org |

Preparation of Advanced Organic Intermediates and Heterocyclic Scaffolds

The reactivity of this compound allows for its use as a precursor in the synthesis of more complex organic structures, including heterocyclic compounds and other advanced intermediates.

Formation of Alkynes via Corey-Fuchs Methodology from this compound

A powerful application of this compound is its conversion to the corresponding terminal alkyne, 2-ethynyl-1-(naphthalen-2-yl)benzene, through the Corey-Fuchs reaction. wikipedia.orgwikipedia.orgyoutube.comwvu.edu This two-step protocol provides a reliable method for the one-carbon homologation of an aldehyde to an alkyne.

The first step involves the reaction of this compound with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). This reaction, analogous to a Wittig reaction, yields a 1,1-dibromoalkene intermediate.

In the second step, the isolated dibromoalkene is treated with a strong base, typically two equivalents of an alkyllithium reagent such as n-butyllithium (n-BuLi). The base first promotes an elimination of one equivalent of HBr to form a bromoalkyne. A subsequent metal-halogen exchange followed by elimination or a Fritsch-Buttenberg-Wiechell rearrangement affords the terminal alkyne upon aqueous workup. wikipedia.org

The resulting terminal alkyne is a versatile building block that can undergo a variety of further transformations, such as Sonogashira coupling, click chemistry reactions, and nucleophilic additions to the alkyne, making it a valuable intermediate in the synthesis of complex organic molecules. masterorganicchemistry.com

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrimidines, Thiazoles) from this compound Precursors

The aldehyde functionality of this compound serves as a key building block for constructing various nitrogen-containing heterocycles through multicomponent reactions. As a substituted aryl aldehyde, it is a suitable substrate for established synthetic methodologies.

Pyrazoles: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). wikipedia.orgorganic-chemistry.org An alternative and highly relevant pathway involves the reaction of an α,β-unsaturated aldehyde or ketone with hydrazine. In this context, this compound can first undergo a Knoevenagel condensation with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate) to form a 2-naphthyl-substituted benzylidenemalononitrile. Subsequent reaction with hydrazine hydrate (B1144303) would lead to the cyclization and formation of a highly substituted pyrazole (B372694) ring. While this is a general and robust method for pyrazole synthesis from aldehydes, specific studies detailing the reaction yields and conditions for this compound are not widely documented in current literature. A recent review highlights various multicomponent syntheses of pyrazoles where a diverse range of aldehydes are employed, confirming the versatility of the approach. rsc.org

Pyrimidines: Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. A classic and widely used method for their synthesis is the Biginelli reaction. wikipedia.orgorganic-chemistry.org This one-pot multicomponent reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, catalyzed by an acid. wikipedia.orgnih.gov The reaction mechanism proceeds through the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield a dihydropyrimidinone. organic-chemistry.org As an aryl aldehyde, this compound is an ideal candidate for this reaction to produce pyrimidine (B1678525) derivatives bearing its unique bulky substituent. Different routes for the Biginelli reaction using benzaldehyde as a model substrate have been studied, confirming the centrality of the aldehyde component in this synthesis. unair.ac.idresearchgate.net

Thiazoles: Thiazoles are five-membered rings containing both a sulfur and a nitrogen atom. The most common method for their synthesis is the Hantzsch thiazole (B1198619) synthesis. pharmaguideline.combepls.com The classical approach involves the reaction of an α-haloketone with a thioamide. However, variations of this reaction allow for the use of aldehydes. For instance, this compound can react with thiosemicarbazide (B42300) to form a thiosemicarbazone. This intermediate can then be cyclized with an α-halocarbonyl compound to yield a 2-hydrazinylthiazole (B183971) derivative. nih.gov Another pathway involves the condensation of 2-methylthiazole (B1294427) with aromatic aldehydes to generate larger heterocyclic systems. pharmaguideline.com While several syntheses of thiazole-naphthalene hybrids have been reported, they often start from different naphthalene precursors. nih.govresearchgate.net

Table 1: General Synthetic Routes to Nitrogen-Containing Heterocycles Using an Aryl Aldehyde Precursor

| Heterocycle | General Reaction Name | Typical Reactants with Aldehyde | Key Feature |

|---|---|---|---|

| Pyrazole | Knorr Synthesis (variant) | Active methylene compound, Hydrazine | Forms a five-membered ring with two adjacent nitrogens. organic-chemistry.org |

| Pyrimidine | Biginelli Reaction | β-Ketoester, Urea/Thiourea | A one-pot, three-component synthesis of dihydropyrimidinones. wikipedia.org |

| Thiazole | Hantzsch Synthesis (variant) | Thiosemicarbazide, α-Haloketone | Forms a five-membered ring with sulfur and nitrogen. pharmaguideline.com |

Synthesis of Oxygen-Containing Heterocycles (e.g., Pyrano[2,3-c]pyrazoles, Xanthenes) via Aldehyde Condensations

The electrophilic nature of the aldehyde group in this compound makes it highly suitable for condensation reactions to form oxygen-containing heterocyclic systems.

Pyrano[2,3-c]pyrazoles: These fused heterocyclic systems are of significant interest in medicinal chemistry. Their synthesis is often achieved through a one-pot, four-component reaction. researchgate.netacs.orgresearchgate.net The typical reactants are an aldehyde, malononitrile, a hydrazine derivative, and a β-ketoester like ethyl acetoacetate (B1235776). nih.gov In this reaction, the aldehyde, such as this compound, first undergoes a Knoevenagel condensation with malononitrile. Separately, the hydrazine and ethyl acetoacetate react to form a pyrazolone (B3327878) intermediate. These two intermediates then combine via a Michael addition followed by cyclization to afford the final pyrano[2,3-c]pyrazole product. acs.org Research has shown that a wide variety of aromatic aldehydes can be successfully employed in this synthesis, indicating its applicability to this compound. nih.govnih.gov However, studies have noted that chalcones bearing a naphthalen-2-yl substituent can result in lower yields in related reactions. nih.gov

Xanthenes: Xanthene derivatives, particularly 14-aryl-14H-dibenzo[a,j]xanthenes, are readily synthesized by the condensation of an aromatic aldehyde with two equivalents of 2-naphthol (B1666908). This reaction is typically catalyzed by a Brønsted or Lewis acid. The mechanism involves the initial acid-catalyzed Knoevenagel condensation of the aldehyde with one molecule of 2-naphthol to form a reactive ortho-quinone methide intermediate. This intermediate is then attacked by a second molecule of 2-naphthol via a Michael-type addition, followed by a cyclodehydration step to yield the xanthene core. Numerous catalysts have been developed to promote this reaction efficiently, and a broad range of substituted aryl aldehydes are well-tolerated substrates.

Derivatization for Analytical and Mechanistic Studies

Derivatization of the aldehyde group is a cornerstone of classical and modern analytical chemistry, used for identification, quantification, and mechanistic elucidation.

The aldehyde group of this compound can react with the primary amine group of amino acids to form a Schiff base (or imine). This reaction is reversible and forms the basis for various biological processes and analytical techniques. With sulfur-containing reagents, such as thiols, aldehydes form thioacetals. The reaction of this compound with the sulfur-containing amino acid D-cysteine would be expected to involve both the amine and the thiol groups, potentially leading to the formation of a thiazolidine (B150603) ring, a common reaction between cysteine and aldehydes.

A documented example of derivatization with a sulfur-containing reagent is the condensation of various aldehydes with 2-thionaphthol in the presence of a polymeric acid catalyst to yield (arylmethylene)bis(naphthalene-2-yl-sulfane) derivatives. This reaction proceeds under reflux conditions in ethanol (B145695) and provides a straightforward method for converting the aldehyde into a stable, sulfur-containing derivative.

The reaction of this compound with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), often in an acidic methanolic solution known as Brady's reagent, is a definitive test for aldehydes and ketones. chemicalbook.com This nucleophilic addition-elimination reaction results in the formation of a this compound 2,4-dinitrophenylhydrazone. nih.govchemicalbook.com This derivative is typically a brightly colored (yellow, orange, or red) solid precipitate. chemicalbook.comresearchgate.net

The key applications of this derivatization are:

Qualitative Identification: The formation of a colored precipitate confirms the presence of a carbonyl group. chemicalbook.com

Characterization: The resulting hydrazone has a sharp, characteristic melting point, which can be used to identify the original aldehyde by comparing it to known values. stackexchange.com For example, the 2,4-dinitrophenylhydrazone of benzaldehyde has a melting point of 237 °C. stackexchange.com

Chromatographic Analysis: The hydrazone derivatives are less volatile and more chromophoric than the parent aldehydes. This makes them ideal for separation and quantification by techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. researchgate.net

The reaction is a condensation reaction where a molecule of water is eliminated. nih.govchemicalbook.com

Table 2: Analytical Derivatization of Aldehyde Functional Group

| Reagent | Derivative Formed | Primary Application | Reference |

|---|---|---|---|

| Amino Acids (e.g., D-Cysteine) | Schiff Base / Thiazolidine | Mechanistic studies, Chiral separations | General Reactivity |

| Thiols (e.g., 2-Thionaphthol) | Thioacetal | Protection, Mechanistic studies | rsc.org |

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Hydrazone | Qualitative detection, HPLC analysis | nih.govstackexchange.comresearchgate.net |

| Semicarbazide | Semicarbazone | Identification, Purification | stackexchange.com |

Beyond 2,4-DNPH, other hydrazine-based reagents are used for derivatization. Semicarbazide, for instance, reacts with aldehydes to form semicarbazones, which are also crystalline solids with sharp melting points, useful for identification. stackexchange.com

For enhanced spectroscopic detection, particularly fluorescence, specialized derivatizing agents are employed. While not applied to this compound itself, a related compound, naphthalene-2,3-dicarboxaldehyde (NDA), is used as a highly sensitive reagent for the fluorescent labeling of primary amines (like histamine) for HPLC analysis. nih.gov This demonstrates the utility of the naphthalene moiety in creating derivatives with favorable spectroscopic properties.

The formation of Schiff bases through reaction with various primary amines is another common strategy. The resulting imine linkage alters the electronic structure of the molecule, leading to shifts in UV-Visible and fluorescence spectra, which can be exploited for analytical purposes. nih.gov These derivatives are also readily characterized by mass spectrometry, where the predictable mass shift aids in structural confirmation.

Applications of 2 Naphthalen 2 Yl Benzaldehyde and Its Derivatives in Advanced Organic Chemistry

Role as Synthetic Precursors in Total Synthesis

The rigid, planar structure of the naphthalene (B1677914) moiety combined with the synthetic handle of the benzaldehyde (B42025) group makes this compound an ideal starting point for creating larger, more complex molecular architectures.

The 2-(naphthalen-2-yl)benzaldehyde framework is an exemplary precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), particularly those with a phenanthrene (B1679779) core. A primary synthetic route is the Mallory photocyclization reaction. wikipedia.orgmdpi.comresearchgate.netstrath.ac.uk This reaction involves the photochemical-induced intramolecular cyclization of a stilbene (B7821643) derivative in the presence of an oxidizing agent to form a phenanthrene.

The synthesis commences with the conversion of this compound to a stilbene derivative. This is typically achieved through a Wittig reaction or a Horner-Wadsworth-Emmons reaction, where the aldehyde is coupled with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion. The resulting stilbene, which possesses the naphthalene and benzene (B151609) rings linked by a double bond, is then subjected to photochemical irradiation.

Under UV light, the cis-isomer of the stilbene undergoes an electrocyclization to form a transient dihydrophenanthrene intermediate. wikipedia.orgstrath.ac.uk In the presence of an oxidant, such as iodine and oxygen, this intermediate is aromatized to yield the stable benzo[c]phenanthrene (B127203) skeleton. mdpi.comresearchgate.netstrath.ac.uk The regiochemistry of the cyclization is directed by the substitution pattern on the stilbene precursor. mdpi.com The versatility of this approach allows for the synthesis of various substituted benzo[c]phenanthrenes, which are of interest for their unique photophysical properties and as potential components in organic electronics. researchgate.net This general strategy has been successfully applied to generate a range of phenacenes and other PAHs. mdpi.comrsc.org

Table 1: Key Steps in Benzo[c]phenanthrene Synthesis via Mallory Reaction

| Step | Reaction Name | Reactants | Key Transformation | Product |

| 1 | Wittig Reaction | This compound, Benzyltriphenylphosphonium ylide | C=C bond formation | 1-(2-Styrylphenyl)naphthalene (a stilbene derivative) |

| 2 | Mallory Photocyclization | 1-(2-Styrylphenyl)naphthalene, I₂, O₂, UV light | Intramolecular electrocyclization and oxidation | Benzo[c]phenanthrene |

Natural products containing a naphthalene core, while relatively rare, often exhibit significant pharmacological activities, making them attractive targets for synthetic chemists. chemistryviews.org The this compound scaffold serves as a valuable starting material for creating analogues of these natural products through strategies like Diverted Total Synthesis (DTS) and Function-Oriented Synthesis (FOS). rsc.org These strategies focus on systematically modifying a core structure to explore structure-activity relationships or develop compounds with enhanced or novel biological functions. rsc.orgnih.gov

The aldehyde group on the benzaldehyde ring can be readily transformed into a wide array of functional groups. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine, alkene, or alkyne. Each modification opens up new avenues for coupling with other molecular fragments. For instance, the Barbier reaction, a versatile carbon-carbon bond-forming method, could be employed on the aldehyde to introduce complex side chains, a key step in building intricate natural product skeletons. redalyc.org

The naphthalene moiety itself can be functionalized, allowing for the synthesis of a diverse library of analogues from a common precursor. chemistryviews.org This approach, where a readily available naphthalene derivative is elaborated, can be more efficient than building the naphthalene ring system from simpler precursors. chemistryviews.org By combining functionalization of both the naphthalene and benzaldehyde parts of the molecule, chemists can generate a wide range of complex structures that mimic or are analogous to biologically active natural products, such as certain alkaloids or lignans. redalyc.org

Ligand Design and Coordination Chemistry

The steric and electronic properties of this compound and its derivatives make them excellent candidates for the design of specialized ligands for transition metal complexes.

One of the most direct applications of this compound in ligand design is the synthesis of Schiff bases. These are typically formed through the condensation reaction of the aldehyde with a primary amine. youtube.comresearchgate.net The resulting compound contains an azomethine or imine (-C=N-) group, which is an excellent coordinating site for metal ions.

By reacting this compound with various aliphatic or aromatic amines (e.g., aniline (B41778) derivatives, ethylenediamine), a diverse family of bidentate (N,O) or polydentate ligands can be prepared. These ligands can then be reacted with various transition metal salts to form stable coordination complexes. The bulky naphthalene group provides significant steric hindrance around the metal center, which can influence the coordination geometry, stability, and catalytic activity of the resulting complex.

Research on related naphthaldehyde Schiff bases has shown the formation of stable complexes with a wide range of divalent transition metals. These complexes are often characterized by techniques such as IR spectroscopy, which shows a characteristic shift in the C=N stretching frequency upon coordination, and UV-Vis spectroscopy. youtube.com The coordination has been confirmed with metals including Ni(II), Cu(II), Co(II), and Zn(II). youtube.com Such complexes are investigated for their potential applications in catalysis and as antimicrobial agents. nih.govsciencepublishinggroup.com

Table 2: Potential Transition Metal Complexes with Schiff Base Ligands Derived from this compound

| Metal Ion | Potential Ligand Type (from amine precursor) | Expected Coordination Geometry | Potential Application |

| Copper(II) | Bidentate (N,O) from aniline | Square Planar / Tetrahedral | Catalysis, Antimicrobial |

| Nickel(II) | Bidentate (N,O) from aniline | Square Planar / Tetrahedral | Catalysis, Magnetic Materials |

| Palladium(II) | Bidentate (N,O) from aniline | Square Planar | Cross-coupling Catalysis |

| Cobalt(II) | Tetradentate (N₂O₂) from ethylenediamine | Tetrahedral / Octahedral | Catalysis, Oxygen Carriers |

| Zinc(II) | Bidentate (N,O) from aniline | Tetrahedral | Fluorescence Sensing |

| Cadmium(II) | Tetradentate (N₂O₂) from ethylenediamine | Tetrahedral / Octahedral | Materials Science |

While direct reports on organotellurium ligands from this compound are scarce, the synthesis of such compounds is conceptually feasible based on established organotellurium chemistry. The development of novel tellurium-containing ligands is an active area of research due to their unique electronic properties and reactivity.

A plausible synthetic route would involve the ortho-lithiation of the benzaldehyde ring. The aldehyde group would first need to be protected, for example, as an acetal (B89532). The protected compound could then be treated with a strong base like n-butyllithium, which would selectively deprotonate the position ortho to the directing acetal group. Quenching the resulting aryllithium species with a tellurium electrophile, such as tellurium tetrabromide or elemental tellurium followed by an alkyl halide, would install the tellurium moiety. Subsequent deprotection of the aldehyde would yield a novel Te,O-bidentate ligand. Such ligands could be used to explore coordination chemistry with soft metals like palladium or platinum. The synthesis of related 1,3-benzotellurazoles demonstrates the feasibility of forming stable tellurium-containing heterocyclic systems.

The development of chiral ligands is paramount in the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Derivatives of this compound are promising scaffolds for creating such ligands.

A straightforward approach is to form a Schiff base with a readily available chiral primary amine, such as (R)- or (S)-1-phenylethylamine. The resulting chiral imine can act as a ligand where the stereochemistry of the reaction is directed by the chiral center from the amine.

A more sophisticated strategy involves the concept of atropisomerism. Due to the significant steric bulk of the naphthalene group, rotation around the C-C single bond connecting the naphthalene and benzene rings can be highly restricted. By introducing appropriate substituents at the positions ortho to this bond (e.g., on the benzaldehyde ring), it is possible to create stable, non-interconverting atropisomers. These isomers are chiral due to their non-planar, helical structure, similar to the well-known BINAP and BINOL ligands. If these atropisomeric naphthalenyl-benzaldehyde derivatives can be resolved into single enantiomers, they represent a new class of chiral ligands. The aldehyde group provides a convenient handle to further elaborate the structure, for instance, by converting it into a phosphine (B1218219) group, creating powerful P,O-type ligands for asymmetric hydrogenation or cross-coupling reactions.

Building Blocks for Functional Organic Materials

The bifunctional nature of this compound, containing both a reactive aldehyde group and an extended aromatic naphthalene system, positions it as a key ingredient for the synthesis of functional organic materials. The naphthalene unit is a well-established chromophore found in many dyes, pigments, and fluorescent materials, while the aldehyde group provides a convenient handle for building larger molecular architectures. researchgate.net

One significant application is in the synthesis of xanthene derivatives, specifically 14-aryl-14H-dibenzo[a,j]xanthenes. These compounds are generally prepared through the condensation reaction of 2-naphthol (B1666908) with an aryl aldehyde. researchgate.net In this context, this compound can serve as the aryl aldehyde component. The reaction typically involves the acid-catalyzed condensation of two equivalents of 2-naphthol with one equivalent of the aldehyde. The resulting dibenzoxanthene (B14493495) structures are noted for their fluorescent properties and have been investigated for use as dyes and pH-sensitive materials. researchgate.net The incorporation of the additional naphthalene group from this compound can be expected to further modulate the photophysical properties of the resulting xanthene dye.

Precursors for Pharmaceutically Relevant Molecular Scaffolds

The reactivity of the aldehyde group in this compound allows it to participate in various multicomponent reactions, which are powerful tools for rapidly assembling complex molecular structures from simple starting materials. These reactions are highly valued in medicinal chemistry for creating libraries of diverse compounds for biological screening.

Formation of Amidoalkyl Naphthols as Key Synthetic Intermediates

Amidoalkyl naphthols are an important class of compounds that serve as precursors for other bioactive molecules, such as aminoalkyl naphthols. They are typically synthesized via a one-pot, three-component condensation reaction involving an aldehyde, 2-naphthol, and an amide or urea (B33335). ntu.edu.sgnih.gov This reaction can be efficiently catalyzed by a range of catalysts, including magnetic nanoparticle-supported acidic ionic liquids, under solvent-free conditions. ntu.edu.sg

The general mechanism involves the initial reaction between the aldehyde (such as this compound) and 2-naphthol to form an ortho-quinone methide (O-QM) intermediate. This highly reactive species is then trapped by the nucleophilic amide, which adds in a conjugate fashion to yield the final amidoalkyl naphthol product. nih.gov The use of various aromatic aldehydes has been shown to produce good to excellent yields of the corresponding amidoalkyl naphthols. ntu.edu.sg

Below is a table summarizing the synthesis of various 1-amidoalkyl-2-naphthols, illustrating the versatility of the three-component reaction.

| Aldehyde | Amide | Catalyst | Conditions | Yield (%) |

| Benzaldehyde | Acetamide | AIL@MNP | 90 °C, 25 min | 95 |

| 4-Chlorobenzaldehyde | Acetamide | AIL@MNP | 90 °C, 7 min | 94 |

| 4-Nitrobenzaldehyde | Acetamide | AIL@MNP | 90 °C, 10 min | 92 |

| 4-Methylbenzaldehyde | Acetamide | AIL@MNP | 90 °C, 20 min | 93 |

| Benzaldehyde | Benzamide | AIL@MNP | 90 °C, 20 min | 91 |

| 4-Chlorobenzaldehyde | Benzamide | AIL@MNP | 90 °C, 10 min | 93 |

Data sourced from a study on one-pot synthesis of amidoalkyl naphthols using a magnetic nanoparticle-supported acidic ionic liquid (AIL@MNP) catalyst. ntu.edu.sg

Synthesis of Barbituric Acid Derivatives and Fused Heterocycles with Naphthalene-Benzaldehyde Components

Barbituric acid and its derivatives are a well-known class of compounds, historically used for their effects on the central nervous system. scbt.com Modern synthetic efforts focus on creating fused heterocyclic systems incorporating the barbiturate (B1230296) core to explore new biological activities. One such system is the pyrano[2,3-d]pyrimidine scaffold.

The synthesis of fused heterocycles like dihydro-9H-benzochromenopyrimidine-diones can be achieved through a three-component reaction of an aryl aldehyde, barbituric acid, and naphthalen-2-ol. In this reaction, this compound can function as the aryl aldehyde. The reaction is typically performed in ethanol (B145695) with an acid catalyst, such as p-toluenesulfonic acid, at reflux temperature. The mechanism proceeds through an initial Knoevenagel condensation between the aldehyde and barbituric acid, followed by a Michael-type addition of the naphthalen-2-ol to the resulting benzylidenebarbituric acid intermediate, and subsequent cyclization to form the final fused product.

This methodology provides an efficient route to complex heterocyclic structures containing both naphthalene and barbiturate moieties, which are of interest for developing novel therapeutic agents.

The table below presents examples of benzochromenopyrimidine-diones synthesized via this multicomponent approach.

| Aldehyde (R-CHO) | Catalyst | Solvent | Yield (%) |

| 4-Chlorobenzaldehyde | p-TSA | Ethanol | 90 |

| 4-Nitrobenzaldehyde | p-TSA | Ethanol | 85 |

| 4-Methoxybenzaldehyde | p-TSA | Ethanol | 88 |

| 3-Nitrobenzaldehyde | p-TSA | Ethanol | 82 |

Data represents yields for the synthesis of dihydro-9H-benzochromenopyrimidine-diones from various aryl aldehydes, barbituric acid, and naphthalen-2-ol.

Computational and Theoretical Investigations of 2 Naphthalen 2 Yl Benzaldehyde and Analogues

Quantum Chemical Calculations for Molecular Architecture and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the three-dimensional structures and electronic nature of complex organic molecules.

Density Functional Theory (DFT) Studies on Optimized Geometries and Conformational Analysis

DFT methods are widely used to determine the optimized geometries of such molecules. For instance, studies on various biaryl compounds have shown that functionals like B3LYP, B3PW91, mPW1PW91, and ωB97XD, paired with basis sets such as DGDZVP2 or 6-31G(d,p), provide highly accurate geometric parameters. royalsocietypublishing.org In a study on N-methyl-N-phenylaminomethyl 2-naphthyl ketone, a related compound, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compare the calculated structure with the one determined by X-ray diffraction, revealing that intermolecular interactions in the crystal play a significant role in the observed conformation. nih.gov

The conformation of biaryls is crucial for their biological activity and material properties. The inter-ring dihedral angle is a key parameter determined in these studies. For example, in a crystal structure of a biaryl amide, the torsion angle of the biphenyl (B1667301) motif was found to be 41°. researchgate.net Computational studies on fully phenyl-substituted acenes, which are extended biaryl systems, show that the intramolecular twist increases with the length of the aromatic core, a phenomenon driven by steric interactions between the substituent rings. acs.org

Table 1: Representative DFT Functionals and Basis Sets for Biaryl Geometry Optimization

| Functional | Basis Set | Key Finding | Reference |

| B3LYP | 6-311++G(d,p) | Used to compare calculated geometry with X-ray data for a naphthyl ketone derivative, highlighting the role of intermolecular forces. | nih.gov |

| ωB97XD | 6-31G(d,p) | Recommended for accurate geometry optimization leading to reliable NMR chemical shift predictions for biaryls. | royalsocietypublishing.org |

| B3LYP | DGDZVP2 | One of the best-performing combinations for geometry optimization of biaryls for subsequent NMR calculations. | royalsocietypublishing.org |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Chemical Reactivity Parameters

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. masterorganicchemistry.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, several global chemical reactivity parameters can be calculated to provide a more quantitative measure of reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

A study on a dithiocarbazate Schiff base, which also contains aromatic rings, found a low HOMO-LUMO energy gap of -0.08657 eV, indicating high chemical reactivity and polarizability. nih.gov The calculated global reactivity parameters for this molecule suggested that it is a soft, electrophilic species with a strong capacity for binding to other molecules. nih.gov Similar analyses for 2-(Naphthalen-2-yl)benzaldehyde would provide valuable insights into its reactivity profile.

Table 2: Global Chemical Reactivity Parameters and Their Significance

| Parameter | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to deformation of the electron cloud. |

| Chemical Softness (S) | 1 / η | Indicates higher reactivity and polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Describes the ability of a molecule to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index(ω) | μ2 / (2η) | Quantifies the electrophilic nature of a molecule. |

Potential Energy Surface (PES) Analysis for Reaction Pathways and Stability

Potential Energy Surface (PES) analysis is a powerful computational tool for exploring the conformational landscape of a molecule and determining the energy barriers associated with specific molecular motions, such as bond rotation. chemrxiv.org For biaryl systems like this compound, PES analysis of the rotation around the central C-C bond is particularly important for understanding their dynamic behavior and the stability of different conformers. chemrxiv.org

The rotation is often hindered by steric interactions, leading to a rotational barrier that can be quantified computationally. umich.eduumich.edu Studies on various biaryl fragments have benchmarked different force fields and neural network potentials against high-level ab initio data to accurately predict these torsional potential energy surfaces. chemrxiv.org For example, the ANI-1ccx and ANI-2x neural network potentials were found to be highly accurate in predicting the barrier heights for a set of 88 biaryl drug fragments. chemrxiv.org

In some cases, intramolecular interactions such as hydrogen bonding can significantly influence the rotational barrier. Theoretical studies on axially chiral biaryls have shown that an intramolecular hydrogen bond can stabilize the transition state of rotation, thereby lowering the energy barrier compared to analogues without such interactions. researchgate.net For this compound, a PES scan would reveal the most stable (lowest energy) conformation and the energy required to rotate the naphthalene (B1677914) and benzaldehyde (B42025) moieties relative to each other. This information is critical for understanding its potential for atropisomerism, where rotation is sufficiently restricted to allow for the isolation of stable rotational isomers.

Spectroscopic-Computational Correlation Studies

The combination of experimental spectroscopic data with theoretical calculations provides a powerful framework for the detailed structural elucidation and vibrational analysis of molecules.

Integration of Vibrational Spectroscopy (IR, Raman) with Theoretical Frequency Calculations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Theoretical frequency calculations using DFT can predict these vibrational modes, and a comparison with experimental spectra allows for a precise assignment of the observed absorption bands.

For aldehydes, characteristic IR absorptions include a strong C=O stretching vibration and weaker C-H stretching vibrations of the aldehyde proton. fiveable.me The C=O stretch for aromatic aldehydes, such as benzaldehyde, typically appears around 1705-1710 cm⁻¹, which is at a lower wavenumber compared to saturated aliphatic aldehydes due to conjugation. orgchemboulder.comopenstax.org The aldehyde C-H stretch often appears as one or two bands in the 2700-2900 cm⁻¹ region. fiveable.meorgchemboulder.com

Theoretical calculations can reproduce these vibrational frequencies with good accuracy. For instance, a DFT study on a p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer successfully correlated the calculated vibrational frequencies with the experimental FT-IR spectrum. nih.gov Similarly, theoretical Raman spectra have been used to investigate the vibrational modes of various molecules, including those with aromatic rings. researchgate.net A combined experimental and theoretical approach for this compound would allow for a definitive assignment of its IR and Raman spectra, confirming the presence of key functional groups and providing insights into the vibrational coupling between the naphthalene and benzaldehyde fragments.

Table 3: Characteristic IR Absorptions for Aromatic Aldehydes and their Theoretical Correlation

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Theoretical Basis | Reference |

| C=O Stretch | 1705 - 1710 | Conjugation with the aromatic ring lowers the bond order and hence the stretching frequency. | orgchemboulder.com, openstax.org |

| Aldehyde C-H Stretch | 2700 - 2900 | Appears as one or two distinct bands, with the peak around 2720 cm⁻¹ being particularly diagnostic. | fiveable.me, orgchemboulder.com |

| Aromatic C-H Stretch | > 3000 | Corresponds to the stretching vibrations of the C-H bonds on the naphthalene and phenyl rings. | |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands arising from the stretching vibrations within the aromatic rings. |

Prediction and Interpretation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) approach combined with DFT, have proven to be highly effective in predicting ¹H and ¹³C NMR chemical shifts. royalsocietypublishing.orgroyalsocietypublishing.org This is especially valuable for complex molecules like biaryls, where the spatial arrangement of the rings can lead to complex shielding and deshielding effects. rsc.org

The accuracy of predicted NMR chemical shifts is sensitive to the level of theory used for geometry optimization and the inclusion of solvent effects. royalsocietypublishing.org Studies have shown that for biaryls, geometry optimizations performed with a solvent model (like IEFPCM or CPCM) lead to significantly more accurate ¹H chemical shift predictions. royalsocietypublishing.orgresearchgate.net The choice of functional and basis set also plays a critical role, with combinations like ωB97XD/6-31G(d,p) providing high accuracy. royalsocietypublishing.org

For this compound, the aldehyde proton would be expected to have a characteristic chemical shift in the 9-10 ppm range in the ¹H NMR spectrum. The protons on the aromatic rings will exhibit complex splitting patterns due to spin-spin coupling and anisotropic effects from the neighboring ring. The carbonyl carbon of the aldehyde group would show a distinctive resonance in the ¹³C NMR spectrum, typically between 190 and 200 δ for aromatic aldehydes. openstax.org A computational study of this compound would allow for a precise assignment of all proton and carbon signals, aiding in the complete characterization of its structure.

Table 4: Recommended Computational Approaches for NMR Chemical Shift Prediction in Biaryls

| Method | Key Aspect | Rationale | Reference |

| GIAO-DFT | The standard and most reliable method for calculating NMR shielding tensors. | Provides accurate predictions of chemical shifts at a reasonable computational cost. | royalsocietypublishing.org, royalsocietypublishing.org |

| IEFPCM/CPCM Solvent Models | Inclusion of a solvent model during geometry optimization. | Significantly improves the accuracy of ¹H NMR chemical shift predictions by accounting for solute-solvent interactions. | royalsocietypublishing.org, researchgate.net |

| ωB97XD/6-31G(d,p) or DGDZVP2 | A combination of a well-performing functional and basis set for both geometry optimization and NMR calculation. | This level of theory has been shown to yield low errors for both ¹H and ¹³C chemical shift calculations in biaryls. | royalsocietypublishing.org |

Advanced Molecular Modeling Techniques

Computational and theoretical chemistry have become indispensable tools in the modern drug discovery and materials science landscape. These methods allow for the investigation of molecular properties and interactions at a level of detail that is often difficult or impossible to achieve through experimental means alone. For complex organic molecules like this compound and its analogues, advanced molecular modeling techniques provide a powerful avenue to predict their behavior, understand their mechanisms of action, and guide the design of new derivatives with enhanced properties. This section delves into three key areas of computational investigation: Quantitative Structure-Activity Relationships (QSAR), molecular docking simulations, and the in silico prediction of molecular properties.

Quantitative Structure-Activity Relationships (QSAR) for Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.govresearchgate.net The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features.

For aromatic aldehydes, a class to which this compound belongs, QSAR studies have been employed to predict their toxicity and other biological activities. researchgate.netmanchester.ac.uk These studies involve calculating a wide range of molecular descriptors for a set of related compounds and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model. researchgate.netresearchgate.net

The molecular descriptors used in QSAR models can be categorized into several types:

Electronic Descriptors: These relate to the distribution of electrons in the molecule, such as dipole moment and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). atlantis-press.com

Steric Descriptors: These describe the size and shape of the molecule, including molecular weight, volume, and surface area. nih.gov

Lipophilic Descriptors: These quantify the molecule's hydrophobicity, most commonly represented by the logarithm of the octanol-water partition coefficient (logP or log Ko/w). manchester.ac.uknih.gov

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity. nih.gov

A typical QSAR study on aromatic aldehydes might involve developing models to predict their toxicity against a particular organism, such as the protozoan Tetrahymena pyriformis. manchester.ac.ukkean.edu Researchers have found that descriptors related to lipophilicity, the reactivity of the aldehyde group, and the negatively charged molecular surface area are often crucial for predicting toxicity. nih.gov For instance, a study on a large set of 77 aromatic aldehydes utilized Quantum Topological Molecular Similarity (QTMS) descriptors along with log Ko/w to construct predictive QSAR models. manchester.ac.ukkean.edu The robustness and predictive power of these models are rigorously evaluated using internal and external validation techniques. manchester.ac.uk

The insights gained from such QSAR models are invaluable for the prospective design of novel this compound analogues. By understanding which molecular features are key to a desired activity, chemists can prioritize the synthesis of compounds that are more likely to be potent and effective, while potentially minimizing undesirable characteristics like toxicity.

Table 1: Example of Molecular Descriptors Used in QSAR Models for Aromatic Aldehydes

| Descriptor Type | Example Descriptor | Information Encoded | Relevance to Aldehydes |

| Lipophilic | logP (or log Ko/w) | Hydrophobicity, membrane permeability | Governs transport to the site of action. nih.gov |

| Electronic | ELUMO | Electron affinity, electrophilicity | Relates to the reactivity of the carbonyl group. atlantis-press.com |

| Topological | Wiener Index | Molecular branching and size | Captures overall molecular architecture. nih.gov |

| Quantum Chemical | Negatively Charged Surface Area | Potential for electrostatic interactions | Important for receptor binding and reactivity. nih.gov |

Molecular Docking Simulations for Exploring Ligand-Target Recognition (Focus on Methodological Aspects)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or other macromolecule). nih.gov It is a cornerstone of structure-based drug design, providing critical insights into the binding mode and affinity between a ligand, such as a this compound derivative, and a biological target. researchgate.netlabinsights.nl The primary goal is to identify plausible binding poses and estimate the strength of the interaction, often expressed as a scoring function or binding energy. researchgate.net

The molecular docking process can be broken down into several key methodological steps:

Preparation of the Receptor and Ligand: The accuracy of docking simulations is highly dependent on the quality of the input structures. nih.gov For the receptor, this involves obtaining a high-resolution 3D structure, typically from X-ray crystallography or NMR spectroscopy. nih.gov This structure must be prepared by adding hydrogen atoms, assigning correct protonation states to amino acid residues, and removing water molecules that are not critical for binding. The ligand, in this case, a this compound analogue, must have its 3D structure generated and optimized, usually through energy minimization calculations. computabio.com

Defining the Binding Site: The search space for the docking algorithm must be defined. This is typically a region around the known active site of the protein or a potential allosteric site. vajdalab.org If the binding site is unknown, blind docking can be performed where the entire receptor surface is considered, though this is computationally more intensive.

The Docking Algorithm (Search and Scoring): This is the core of the simulation. The algorithm systematically explores the conformational space of the ligand within the defined binding site, as well as its rotational and translational freedom. vajdalab.org Two main components are at play:

Search Algorithm: This generates a large number of possible binding poses. Algorithms can treat the ligand as flexible while keeping the receptor rigid for computational efficiency, though more advanced methods allow for some degree of receptor flexibility (induced fit docking). nih.gov

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy. researchgate.net These functions are designed to be computationally fast and typically account for factors like van der Waals interactions, electrostatic interactions, hydrogen bonds, and desolvation penalties.

Post-Docking Analysis and Refinement: The results of a docking simulation consist of a set of ranked binding poses. vajdalab.org This output requires careful analysis to identify the most plausible binding mode. The top-scoring poses are visually inspected to assess the quality of the interactions (e.g., formation of key hydrogen bonds, hydrophobic contacts). researchgate.net Often, the most promising poses are subjected to more rigorous, albeit computationally expensive, calculations like molecular dynamics (MD) simulations to assess the stability of the predicted complex over time. nih.gov

For naphthalene-containing compounds, molecular docking has been successfully used to study their interactions with targets like human serum albumin and various enzymes, providing detailed information on binding modes and the specific amino acid residues involved. researchgate.netnih.govnih.gov This methodological framework is directly applicable to investigating how this compound and its analogues might interact with specific biological targets.

Table 2: Key Methodological Steps in a Molecular Docking Workflow

| Step | Description | Key Considerations |

| 1. Structure Preparation | Obtain and process 3D structures of the protein (receptor) and small molecule (ligand). computabio.com | Quality of the crystal structure, correct protonation states, and optimized ligand geometry are crucial. nih.gov |

| 2. Binding Site Definition | Specify the region on the receptor where the docking will be performed. | Can be based on known active sites or blind docking to explore the entire surface. vajdalab.org |

| 3. Search and Scoring | The algorithm generates and evaluates numerous binding poses of the ligand in the site. | Choice of search algorithm (rigid vs. flexible) and the accuracy of the scoring function. nih.govresearchgate.net |

| 4. Analysis of Results | The generated poses are ranked by score and analyzed to select the most likely binding mode. | Visual inspection of interactions, comparison with experimental data, and potential for further refinement with methods like MD simulations. mdpi.com |

In Silico Prediction of Molecular Properties to Guide Synthetic Design

A wide array of molecular properties can be predicted using various computational models, many of which are based on the principles of QSAR or rely on fragment-based contribution methods. Some of the most commonly predicted properties include:

Lipophilicity (logP): As a key determinant of a molecule's pharmacokinetic profile, the octanol-water partition coefficient (logP) is one of the most important properties. eadmet.com Accurate prediction of logP helps in designing compounds that can effectively cross biological membranes.

Aqueous Solubility (logS): Poor water solubility is a major hurdle in drug development. Predicting solubility helps to ensure that a compound can be formulated and will be bioavailable. eadmet.com

pKa: The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. pKa prediction is therefore essential for understanding how a compound will behave in vivo. eadmet.com

Polar Surface Area (PSA): The topological polar surface area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. mdpi.com

Drug-Likeness: This is not a single property but a qualitative assessment based on whether a compound possesses features common to known drugs. The most famous rule is Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and the number of hydrogen bond donors and acceptors. mdpi.com

Numerous software packages and web-based platforms are available for these predictions, ranging from commercial packages to free online tools. researchgate.neteadmet.com These tools allow chemists to quickly assess a virtual library of this compound analogues. For example, a synthetic chemist might design a series of derivatives with different substituents on the phenyl or naphthyl rings. By running these virtual compounds through prediction software, they can prioritize the synthesis of derivatives that are predicted to have a balanced profile of potency, solubility, and permeability, thereby increasing the efficiency of the discovery process.

Table 3: Computed Molecular Properties for this compound

| Property | Value | Computational Method |

| Molecular Weight | 232.28 g/mol | PubChem 2.1 |

| XLogP3 | 4.3 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 |

| Topological Polar Surface Area | 17.1 Ų | Cactvs 3.4.6.11 |

| Formal Charge | 0 | PubChem |

| Data sourced from PubChem CID 18415497. nih.gov The listed methods are as reported by the source database. |

Advanced Analytical and Spectroscopic Characterization Techniques

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, offering an unequivocal confirmation of the compound's connectivity and stereochemistry.

For comparative purposes, the crystal structures of related naphthalenyl-containing compounds have been reported. For instance, the analysis of similar biaryl systems often reveals significant dihedral angles between the aromatic rings, a feature that would be expected for 2-(Naphthalen-2-yl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the distinct protons in the molecule. The aldehydic proton is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic protons on the benzaldehyde (B42025) and naphthalene (B1677914) rings will resonate in the region of approximately δ 7.0 to 8.5 ppm. The signals for the four protons on the monosubstituted benzaldehyde ring would likely appear as a complex multiplet. The seven protons of the 2-substituted naphthalene ring would also give rise to a series of multiplets, with their specific chemical shifts and coupling patterns dependent on their position relative to the benzaldehyde substituent and the electronic effects within the fused ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic-H | 9.5 - 10.5 | Singlet |

| Aromatic-H (Benzaldehyde) | 7.0 - 8.0 | Multiplet |

| Aromatic-H (Naphthalene) | 7.5 - 8.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a distinct signal for the carbonyl carbon of the aldehyde group is expected to be observed in the highly deshielded region of the spectrum, typically between δ 190 and 200 ppm.

The aromatic region of the spectrum will contain a number of signals corresponding to the 16 aromatic carbons of the benzaldehyde and naphthalene rings. The quaternary carbons (those not bonded to a hydrogen) will generally show weaker signals. The chemical shifts of these carbons will be influenced by their position and the electronic effects of the aldehyde and naphthyl substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic (C) | 120 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₇H₁₂O), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 232.28 g/mol . nih.gov

Upon ionization, the molecule can undergo characteristic fragmentation. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom to form a stable acylium ion [M-H]⁺, or the loss of the entire formyl group (-CHO) to give a [M-CHO]⁺ fragment. In the case of this compound, this would result in a prominent peak at m/z 231 and a significant peak at m/z 203. Further fragmentation of the naphthyl and phenyl rings would lead to a series of smaller fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Interpretation |

| 232 | [C₁₇H₁₂O]⁺ | Molecular Ion |

| 231 | [C₁₇H₁₁O]⁺ | Loss of a hydrogen atom |

| 203 | [C₁₆H₁₁]⁺ | Loss of the formyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. The presence of aromatic rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

The UV-Vis spectrum is anticipated to display strong absorptions in the ultraviolet region, arising from π→π* electronic transitions within the extended conjugated system of the benzaldehyde and naphthalene rings. The exact wavelengths of maximum absorbance (λmax) will depend on the solvent used but are expected to be similar to those of other conjugated aromatic aldehydes.

Table 4: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Characteristic Feature | Predicted Range |

| Infrared (IR) | C=O Stretch (Aldehyde) | 1690 - 1715 cm⁻¹ |

| Infrared (IR) | Aromatic C-H Stretch | > 3000 cm⁻¹ |

| Infrared (IR) | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | π→π* Transitions | 250 - 350 nm |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For a compound like this compound, a reversed-phase HPLC method would be suitable for purity analysis. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector set to a wavelength where the compound exhibits strong absorbance.

Gas chromatography, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can also be used. A non-polar or medium-polarity capillary column would be appropriate for the separation. The volatility of the compound allows for its analysis by GC, which can provide high-resolution separation and, when coupled with MS, definitive identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally sensitive organic compounds like this compound. Its application is essential for assessing the purity of synthesized batches and for quantitative analysis in various studies.

A typical HPLC method for analyzing aromatic aldehydes and naphthalene derivatives involves reversed-phase chromatography. researchgate.netresearchgate.net In this mode, a nonpolar stationary phase, most commonly a C18-silica column, is used in conjunction with a polar mobile phase. researchgate.net The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its significant aromatic character, this compound exhibits strong retention on a C18 column.

The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. researchgate.netresearchgate.net The composition can be delivered in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve optimal separation. The addition of a small amount of acid, like acetic acid, can help to ensure sharp peak shapes by suppressing the ionization of any potential acidic impurities. researchgate.net Detection is typically performed using a UV-Vis detector, set at a wavelength where the naphthalene and benzaldehyde chromophores exhibit strong absorbance, such as 254 nm. researchgate.net

Detailed Research Findings: While specific application notes for this compound are not extensively published, methods for related structures provide a strong basis for method development. For instance, the analysis of benzaldehyde and its derivatives has been successfully achieved using a C18 column with a mobile phase of water-acetonitrile-glacial acetic acid. researchgate.net Similarly, HPLC methods for determining naphthol, a naphthalene derivative, also utilize C18 columns with acetonitrile-based mobile phases and fluorescence or UV detection. nih.gov These established methods confirm the suitability of reversed-phase HPLC for the analysis of compounds containing both naphthalene and benzaldehyde moieties. The retention time would be influenced by the exact mobile phase composition and flow rate but would be expected to be longer than that of simpler, less hydrophobic molecules like benzaldehyde itself.

Below is an interactive data table summarizing typical HPLC parameters for the analysis of this compound.

| Parameter | Value/Description | Rationale/Reference |

| Chromatography Mode | Reversed-Phase | Suitable for non-polar aromatic compounds. |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size | Industry standard for reversed-phase separation of aromatic analytes. researchgate.net |

| Column Dimensions | 250 mm x 4.6 mm | Common dimensions providing good resolution and capacity. researchgate.net |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) | Provides good solubility and elution strength for the analyte. researchgate.net |

| Elution Mode | Isocratic | Simple, robust, and suitable if components have sufficiently different retention times. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns of this dimension. researchgate.net |

| Detection | UV-Vis Diode Array Detector (DAD) | |

| Detection Wavelength | 254 nm | Strong absorbance wavelength for aromatic systems. researchgate.net |

| Column Temperature | 25 °C (Ambient) | Provides stable retention times. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. It is an ideal method for identifying and quantifying volatile and thermally stable compounds such as this compound. chrom-china.com

In a typical GC-MS analysis, the sample is first vaporized in a heated injector and then separated as it passes through a capillary column. hpst.cz The column is usually coated with a stationary phase like 5% phenylpolysiloxane, which separates compounds based on their boiling points and interactions with the phase. orgsyn.org After separation, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for unambiguous identification. nih.gov

Detailed Research Findings: The PubChem database contains an entry for this compound (CID 18415497), which includes a reference to a GC-MS spectrum. nih.gov This indicates that the compound is sufficiently volatile and stable for GC-MS analysis. The analysis would yield the retention time from the GC component and a mass spectrum from the MS component. The mass spectrum would be expected to show a prominent molecular ion peak (M+) corresponding to its molecular weight (232.28 g/mol ) and characteristic fragment ions resulting from the cleavage of the aldehyde group or the bond connecting the two aromatic rings. nih.gov The accurate mass data obtained from high-resolution mass spectrometry can further confirm the elemental composition of the parent molecule and its fragments. chrom-china.com

The table below summarizes the key identifiers and properties for this compound relevant to its GC-MS characterization.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O | nih.gov |

| Molecular Weight | 232.28 g/mol | nih.gov |

| Exact Mass | 232.088815002 Da | nih.gov |

| Ionization Mode | Electron Impact (EI) | Standard for generating reproducible fragmentation patterns. |

| GC Column Type | 5% Phenylpolysiloxane (e.g., DB-5ms) | A versatile, non-polar column suitable for aromatic compounds. hpst.czorgsyn.org |

| Expected M+ Peak | m/z 232 | Corresponds to the molecular ion. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used widely in organic synthesis for qualitative monitoring of reactions and for screening purposes. sigmaaldrich.com It is particularly useful for tracking the progress of reactions that produce or consume this compound.

The principle of TLC involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). By capillary action, the mobile phase moves up the plate, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. rochester.edu This differential migration results in the separation of the components.

Detailed Research Findings: For a reaction involving this compound, TLC can be used to visualize the consumption of starting materials and the appearance of the product over time. libretexts.org For example, in a Suzuki coupling reaction to synthesize this compound from 2-bromobenzaldehyde (B122850) and naphthalene-2-boronic acid, three lanes would be spotted on a silica gel TLC plate: the starting materials, a "cospot" (a mixture of starting material and the reaction mixture), and the reaction mixture itself. rochester.edu

The plate would be developed in a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate. rsc.org Visualization under UV light (254 nm) would reveal the aromatic compounds as dark spots. orgsyn.org As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot corresponding to the more conjugated (and often less polar) product, this compound, will appear and intensify. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot to aid in identification.

The following interactive table illustrates a hypothetical scenario for monitoring the synthesis of this compound using TLC.

| Parameter | Description | Example |

| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent suitable for separating compounds of varying polarity. orgsyn.org |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | A common, moderately polar eluent system for aromatic compounds. libretexts.org |

| Visualization | UV Lamp (254 nm) | Aromatic rings absorb UV light, appearing as dark spots. rochester.edu |

| Starting Material (e.g., 2-Bromobenzaldehyde) | Higher polarity, stronger interaction with silica. | Expected Rf ~ 0.5 |

| Product (this compound) | Lower polarity due to larger hydrocarbon structure. | Expected Rf ~ 0.7 |

| Monitoring Outcome | Over time, the spot at Rf ~ 0.5 diminishes while the spot at Rf ~ 0.7 intensifies, indicating reaction completion. | libretexts.org |

Q & A

Q. What synthetic routes are recommended for 2-(Naphthalen-2-yl)benzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound can be synthesized via palladium-catalyzed C−H activation using transient directing groups, as demonstrated in enantioselective pallada-electrocatalyzed protocols. For example, analogous aldehydes like 2-(naphthalen-1-yl)benzaldehyde were synthesized via coupling reactions under microwave-assisted continuous flow (MACOS) conditions, which improve reaction efficiency and scalability. Optimizing catalyst loadings (e.g., Pd-based systems), solvent polarity, and temperature (e.g., 80–120°C) can enhance yields (70–85%) and reduce byproducts .

Q. How can researchers characterize the structural properties of this compound?

- Methodological Answer: Structural elucidation involves:

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving π-π stacking interactions between the naphthalene and benzaldehyde moieties .

- Spectroscopy : H/C NMR confirms aldehyde proton resonance (~10 ppm) and aromatic signals. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated 242.27 g/mol for CHO) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer: Due to its aldehyde group, the compound may oxidize or react exothermically. Key precautions include:

- Storage in inert atmospheres (N/Ar) at 2–8°C.

- Use of PPE (gloves, goggles) to avoid skin/eye contact.

- Immediate decontamination with ethanol/water mixtures for spills. First-aid measures (e.g., rinsing eyes for 15+ minutes) align with protocols for aromatic aldehydes .

Advanced Research Questions

Q. How does the naphthalene moiety influence reactivity in cross-coupling reactions compared to simple benzaldehydes?

- Methodological Answer: The naphthalene group enhances electron delocalization, stabilizing transition states in Suzuki-Miyaura or Heck couplings. Kinetic studies show that steric hindrance from the naphthalene ring lowers reaction rates by 20–30% compared to benzaldehyde derivatives but improves regioselectivity in aryl-aryl bond formation. Solvent screening (DMF vs. THF) and bulky phosphine ligands (e.g., SPhos) mitigate this trade-off .

Q. What strategies resolve contradictions in kinetic data from reactions involving this compound?

- Methodological Answer: Discrepancies in rate constants (e.g., Arrhenius plot deviations) may arise from competing reaction pathways or solvent effects. Use isotopic labeling (C-aldehyde) to track intermediates via C NMR. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model activation barriers, while stopped-flow spectroscopy captures transient intermediates .

Q. How can enantioselectivity be achieved in asymmetric catalysis using this compound?

- Methodological Answer: Chiral ligands (e.g., BINAP) paired with Pd or Rh catalysts induce enantioselectivity in aldol or Mannich reactions. For example, pallada-electrocatalyzed C−H activation with transient directing groups (TDGs) achieves >90% ee in helicene synthesis. Fine-tuning electrochemical parameters (voltage, current density) optimizes stereochemical outcomes .

Q. What role does this compound play in synthesizing bioactive compounds?

- Methodological Answer: The compound serves as a precursor for fluorescent probes (via Schiff base formation) and anticancer agents. For instance, coupling with thiophene or benzothiazole derivatives yields molecules with confirmed DNA intercalation (IC ~5–10 μM in MCF-7 cells). Structure-activity relationship (SAR) studies highlight the aldehyde’s role in hydrogen-bonding interactions with biological targets .

Q. How do solvent and catalyst choices impact multicomponent reaction efficiency?

- Methodological Answer: In Ugi or Passerini reactions, polar aprotic solvents (e.g., DMF) enhance aldehyde electrophilicity, while Lewis acids (Sc(OTf)) accelerate imine formation. For example, a three-component reaction with diphenylphosphine oxide and amines under microwave irradiation (100°C, 1 h) achieves 60–75% yields. Catalyst recycling (e.g., immobilized Pd nanoparticles) reduces costs in scalable workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products